molecular formula C16H26ClN B8097468 3-[(4-tert-Butylphenyl)methyl]piperidine HCl

3-[(4-tert-Butylphenyl)methyl]piperidine HCl

Cat. No.: B8097468
M. Wt: 267.84 g/mol
InChI Key: MUSGOWAUDQGSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-tert-Butylphenyl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C16H26ClN. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a 4-tert-butylphenylmethyl group, making it a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-tert-Butylphenyl)methyl]piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-tert-butylbenzyl chloride from 4-tert-butylbenzyl alcohol using thionyl chloride or another chlorinating agent.

    Nucleophilic Substitution: The 4-tert-butylbenzyl chloride is then reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate to form 3-[(4-tert-butylphenyl)methyl]piperidine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the piperidine ring to a piperidine derivative with different substituents.

    Substitution: The benzyl group can participate in various substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced piperidine derivatives.

    Substitution: Halogenated or nitrated benzyl derivatives.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: Employed in studies to understand the interaction of piperidine derivatives with biological systems, particularly in receptor binding studies.

Medicine:

    Pharmaceuticals: Investigated for its potential use in the development of drugs targeting neurological disorders due to its structural similarity to known bioactive compounds.

Industry:

    Material Science: Utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(4-tert-Butylphenyl)methyl]piperidine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved are often studied using computational modeling and experimental assays to elucidate the compound’s bioactivity.

Comparison with Similar Compounds

  • 3-[(4-Methylphenyl)methyl]piperidine hydrochloride
  • 3-[(4-Ethylphenyl)methyl]piperidine hydrochloride
  • 3-[(4-Isopropylphenyl)methyl]piperidine hydrochloride

Uniqueness: 3-[(4-tert-Butylphenyl)methyl]piperidine hydrochloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different alkyl substituents on the benzyl group.

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N.ClH/c1-16(2,3)15-8-6-13(7-9-15)11-14-5-4-10-17-12-14;/h6-9,14,17H,4-5,10-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSGOWAUDQGSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.